Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

N-Phenyl-1-napthyl Amine structure
N-Phenyl-1-napthyl Amine structure
商品名:N-Phenyl-1-napthyl Amine
CAS番号:90-30-2
MF:C16H13N
メガワット:219.281123876572
MDL:MFCD00003878
CID:34557
PubChem ID:24846634

N-Phenyl-1-napthyl Amine 化学的及び物理的性質

名前と識別子

    • N-Phenylnaphthalen-1-amine
    • 1-anilinonaphthalene
    • bis-(4,4')-n-phenyl-1-naphthylamine
    • tim tec-bb sbb000591
    • n-1-naphthylaniline
    • naphthalen-1-yl-phenyl-amine
    • phenyl alpha naphthylamine
    • n-(1-naphthyl)aniline
    • antioxidant a
    • n-phenyl-1-naphthylamine, pa
    • N-Phenyl-1-naphthylamine
    • Naugard? PANA
    • N-Phenyl-1-napthyl Amine
    • Neozone“A”
    • N-Phenyl-α-naphthylaMine
    • Antioxidant PAN
    • PANA
    • 1-Naphthalenamine, N-phenyl-
    • Neozone A
    • Phenylnaphthylamine
    • Nonox A
    • Aceto PAN
    • Vulkanox PAN
    • Phenyl-1-naphthylamine
    • N-Phenyl-alpha-naphthylamine
    • 1-Naphthylamine, N-phenyl-
    • Additin 30
    • Amoco 32
    • Antigene PAN
    • 1-naphthylphenylamine
    • alpha-Naphthylphenylamine
    • N-Fenyl-1-aminonaftalen
    • N-Phenyl-1-naphthalenamine
    • C.I. 44050
    • N-Phenyl-1-aminonaphthalene
    • N-Pheny
    • 1-Naphthylamine, N-phenyl- (7CI, 8CI)
    • N-Phenyl-1-naphthalenamine (ACI)
    • 1-(N-Phenylamino)naphthalene
    • 1-(Phenylamino)naphthalene
    • Antigene PA
    • Antioxidant PNA
    • Irganox L 05
    • N-(1-Naphthyl)-N-phenylamine
    • N-(Naphthalen-1-yl)aniline
    • N-Phenyl-N′-naphthylamine
    • Naugard PANA
    • Nocrac PA
    • Nonox AN
    • NSC 2622
    • T 531
    • T 531 (antioxidant)
    • α-Naphthylphenylamine
    • MDL: MFCD00003878
    • インチ: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
    • InChIKey: XQVWYOYUZDUNRW-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1
    • BRN: 2211174

計算された属性

  • せいみつぶんしりょう: 219.104799g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 219.104799g/mol
  • 単一同位体質量: 219.104799g/mol
  • 水素結合トポロジー分子極性表面積: 12Ų
  • 重原子数: 17
  • 複雑さ: 232
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • におい: Amine-like
  • Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
  • Dissociation Constants: pKa = 4.93 @ 25 °C
  • 色と性状: 純生成物は白色から淡黄色の菱形またはシート状結晶であり、日光と空気に曝すと徐々に紫色に変化する。
  • 密度みつど: 1,1 g/cm3
  • ゆうかいてん: 59.0 to 63.0 deg-C
  • ふってん: 200°C/10mmHg(lit.)
  • フラッシュポイント: >200°C
  • 屈折率: 1.7020 (estimate)
  • ようかいど: 0.003g/l
  • すいようせい: 不溶性
  • あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 12.03000
  • LogP: 4.65640
  • かんど: 光に敏感
  • ようかいせい: アセトン、酢酸エチル、ベンゼン、四塩化炭素、エタノールに溶解し、ガソリンに溶解し、水に微溶解する。

N-Phenyl-1-napthyl Amine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:3077
  • WGKドイツ:2
  • 危険カテゴリコード: R22;R36/37/38;R50/53
  • セキュリティの説明: S26-S36-S61-S37/39-S29
  • RTECS番号:QM4500000
  • 危険物標識: Xn
  • TSCA:Yes
  • セキュリティ用語:9
  • 危険レベル:9
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R22; R36/37/38; R50/53
  • 包装等級:III

N-Phenyl-1-napthyl Amine 税関データ

  • 税関コード:3812301000
  • 税関データ:

    中国税関コード:

    3812301000

N-Phenyl-1-napthyl Amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-5g
N-Phenyl-1-napthyl Amine
90-30-2 97%
5g
¥45.0 2022-06-10
Enamine
EN300-365758-100.0g
N-phenylnaphthalen-1-amine
90-30-2
100g
$80.0 2023-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0197-25g
N-Phenyl-1-napthyl Amine
90-30-2 98.0%(GC)
25g
¥160.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-100g
N-Phenyl-1-napthyl Amine
90-30-2 97%
100g
¥154.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-25g
N-Phenyl-1-napthyl Amine
90-30-2 97%
25g
¥65.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N14900-100g
N-Phenylnaphthalen-1-amine
90-30-2
100g
¥126.0 2021-09-08
City Chemical
P3836-100GM
N-Phenyl-1-naphthylamine
90-30-2 99%
100gm
$30.12 2023-09-19
City Chemical
P3837-25KG
N-Phenyl-1-naphthylamine P3837
90-30-2 MP60-62deg
25kg
$1061.11 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N816201-500g
N-Phenyl-1-naphthylamine
90-30-2 98%
500g
¥444.00 2022-01-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N14900-500g
N-Phenylnaphthalen-1-amine
90-30-2
500g
¥446.0 2021-09-08

N-Phenyl-1-napthyl Amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2299268-90-7 ;  24 h, 110 °C
リファレンス
Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditions
Ageshina, Alexandra A.; Sterligov, Grigorii K.; Rzhevskiy, Sergey A.; Topchiy, Maxim A.; Chesnokov, Gleb A.; et al, Dalton Transactions, 2019, 48(10), 3447-3452

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  rt; 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts
Chen, Huangguan; Han, Jianwei ; Wang, Limin, Beilstein Journal of Organic Chemistry, 2018, 14, 354-363

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][4-(diphenylphosphino-κP)-6-(diph… Solvents: 1,2-Dimethoxyethane ;  48 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides
Mao, Jianyou; Zhang, Jiadi; Zhang, Shuguang; Walsh, Patrick J., Dalton Transactions, 2018, 47(26), 8690-8696

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  12 h, 100 °C
リファレンス
Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study
Bismuto, Alessandro ; Delcaillau, Tristan; Muller, Patrick; Morandi, Bill, ACS Catalysis, 2020, 10(8), 4630-4639

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
リファレンス
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; Basu, Semanti; Bhattacharya, Samaresh, Inorganica Chimica Acta, 2020, 500,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: Toluene ;  2 min, rt; 6 h, 140 °C; cooled
1.2 Solvents: Water
リファレンス
Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond Activation
Wu, Ke; Rong, Qiang; Sun, Nan; Hu, Baoxiang; Shen, Zhenlu; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4708-4713

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
リファレンス
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; Ramaiah, Pichika; Wang, Qi; Prakash, G. K. Surya, Journal of Organic Chemistry, 1993, 58(24), 6900-1

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]tetrahydro-2(1H)-pyrimidin… ;  12 h, 110 °C
リファレンス
Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes
Topchiy, Maxim A.; Dzhevakov, Pavel B.; Rubina, Margarita S.; Morozov, Oleg S.; Asachenko, Andrey F.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1908-1914

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Reaction of sodium salts of aromatic sulfonic acids with alkali metal arylides
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1980, 16(11), 2356-8

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Replacement of an aromatically bound sulfo group with an arylamino group
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1979, 15(11), 2426-7

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  12 h, 110 °C
リファレンス
A wearable AIEgen-based lateral flow test strip for rapid detection of SARS-CoV-2 RBD protein and N protein
Zhang, Guo-Qiang; Gao, Zhiyuan; Zhang, Jingtian; Ou, Hanlin; Gao, Heqi; et al, Cell Reports Physical Science, 2022, 3(2),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Iron ,  Palladium Solvents: Water ;  5 h, rt
リファレンス
Facile synthesis of Fe@Pd nanowires and their catalytic activity in ligand-free C-N bond formation in water
Nasrollahzadeh, Mahmoud; Azarian, Abbas; Ehsani, Ali; Zahraei, Ali, Tetrahedron Letters, 2014, 55(17), 2813-2817

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2882827-29-2 Solvents: Toluene ;  1 h, 22 °C
リファレンス
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency
Pierce, Jordan K.; Hiatt, Lindsey D.; Howard, James R.; Hu, Huaiyuan; Qu, Fengrui ; et al, Organometallics, 2022, 41(24), 3861-3871

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ;  18 h, 100 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, cooled
リファレンス
Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions
Kampmann, Sven S.; Sobolev, Alexandre N.; Koutsantonis, George A.; Stewart, Scott G., Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  2,6-Bis(diphenylphosphino)pyridine Solvents: Dimethylacetamide ;  3 h, 135 °C; 135 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactions
Nadri, Shirin; Rafiee, Ezzat; Jamali, Sirous; Joshaghani, Mohammad, Tetrahedron Letters, 2014, 55(30), 4098-4101

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, 120 °C
リファレンス
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; Luebbe, Christa; Neumann, Helfried; Jackstell, Ralf; Beller, Matthias, Chemistry - A European Journal, 2011, 17(35), 9599-9604

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate ,  Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ;  30 min, rt; 24 h, 130 °C
リファレンス
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines
Chen, Wei; Chen, Kai; Chen, Wanzhi ; Liu, Miaochang ; Wu, Huayue, ACS Catalysis, 2019, 9(9), 8110-8115

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: 2584981-19-9 Solvents: tert-Butanol ,  Water ;  18 h, 110 °C
リファレンス
Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex
Monti, Andrea ; Lopez-Serrano, Joaquin; Prieto, Auxiliadora; Nicasio, M. Carmen, ACS Catalysis, 2023, 13(16), 10945-10952

N-Phenyl-1-napthyl Amine Raw materials

N-Phenyl-1-napthyl Amine Preparation Products

N-Phenyl-1-napthyl Amine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-30-2)N-Phenyl-1-naphthylamine
注文番号:1645241
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-30-2)N-Phenyl-1-napthyl Amine
注文番号:CL7075
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:26
価格 ($):discuss personally

N-Phenyl-1-napthyl Amine 関連文献

N-Phenyl-1-napthyl Amineに関する追加情報

N-Phenyl-1-naphthyl amine: A Comprehensive Overview

N-Phenyl-1-naphthyl amine, also known by its CAS number CAS No. 90-30-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure combining a phenyl group and a naphthyl moiety, has garnered attention due to its electronic properties and potential uses in advanced materials. Recent studies have further elucidated its role in modern chemical research, particularly in the development of novel materials for electronic devices and pharmaceuticals.

The molecular structure of N-Phenyl-1-naphthyl amine consists of a naphthalene ring system substituted with an amino group (-NH2) at the 1-position, which is further connected to a phenyl group via an N atom. This arrangement imparts the compound with distinct electronic characteristics, making it suitable for applications in organic electronics. Researchers have explored its ability to act as a building block for constructing π-conjugated systems, which are crucial for materials exhibiting semiconducting properties.

Recent advancements in materials science have highlighted the potential of N-Phenyl-1-naphthyl amine as a precursor for synthesizing organic semiconductors. These materials are increasingly being used in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), where their electronic properties play a pivotal role in device performance. Studies published in leading journals such as Advanced Materials and Nature Electronics have demonstrated how the compound's structure can be tailored to enhance charge transport properties, thereby improving device efficiency.

In addition to its role in electronics, N-Phenyl-1-naphthyl amine has found applications in pharmaceutical chemistry. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Recent research has focused on its use as a chelating agent in drug delivery systems, where it can bind to metal ions such as copper or zinc, enhancing the bioavailability of therapeutic agents.

The synthesis of CAS No. 90-30-2 involves a multi-step process that typically begins with the preparation of 1-naphthylamine, followed by nucleophilic substitution with phenyl groups under controlled conditions. Optimization of reaction conditions has been a focus of recent studies, with researchers exploring greener synthesis methods that minimize environmental impact while maintaining high yields.

From an environmental standpoint, understanding the fate and transport of N-Phenyl-1-naphthyl amine in natural systems is crucial for assessing its ecological impact. Recent toxicological studies have evaluated its biodegradability and potential toxicity to aquatic organisms, providing insights into its safe handling and disposal.

In conclusion, N-Phenyl-1-naphthyl amine, or CAS No. 90-30-2, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, pharmaceuticals, and materials science underscore its importance as a versatile compound. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an even greater role in shaping future technological advancements.

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